![molecular formula C10H12Br2 B1443886 1-Bromo-4-(1-bromo-2-methylpropyl)benzene CAS No. 1341871-86-0](/img/structure/B1443886.png)
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Overview
Description
1-Bromo-4-(1-bromo-2-methylpropyl)benzene is a chemical compound with the molecular formula C10H12Br2 . It has a molecular weight of 292.010 Da . The IUPAC name for this compound is 1-bromo-2-(1-methylpropyl)benzene .
Physical And Chemical Properties Analysis
1-Bromo-4-(1-bromo-2-methylpropyl)benzene has a molecular weight of 213.114 . It has a density of 1.3±0.0 g/cm3, a boiling point of 228.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.0 mmHg at 25°C .Scientific Research Applications
Alkylation Reactions
Alkylation of benzene derivatives, including those similar to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, plays a crucial role in the synthesis of complex organic molecules. For example, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane, a related compound, under the influence of Lewis and Brønsted acid catalysts results in various alkylation products. These reactions are foundational in creating compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Albar, Khalaf, & Bahaffi, 1997).
Physical Properties Studies
Investigations into the physical properties of bromoalkane and benzene mixtures, such as excess enthalpies and excess volumes, provide essential data for understanding the thermodynamic behavior of similar compounds. Such studies contribute to the field of chemical engineering by informing the design and optimization of chemical processes and systems (Peiró, Gracia, & Losa, 1981).
Fluorescence Properties
Research into the synthesis and fluorescence properties of brominated benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, sheds light on the potential applications of these compounds in optoelectronic devices and sensors. The aggregation-induced emission (AIE) characteristics of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Liang, 2015).
Radiochemistry Applications
The synthesis of fluoromethyl-benzene derivatives from bromo analogues, including those similar to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, has implications for the development of new bifunctional labeling agents in radiochemistry. These compounds can be used in positron emission tomography (PET) imaging to study biological processes at the molecular level (Namolingam, Luthra, Brady, & Pike, 2001).
Crystal Structure Analysis
Understanding the crystal structures of bromo- and bromomethyl-substituted benzenes, including those structurally related to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, provides insights into their chemical reactivity and potential applications in material science. The analysis of crystal structures can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the design of molecular materials (Jones, Kuś, & Dix, 2012).
properties
IUPAC Name |
1-bromo-4-(1-bromo-2-methylpropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVJBJLNJCJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-bromo-2-methylpropyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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